molecular formula C10H17Cl2N3 B6223441 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2763780-99-8

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No. B6223441
CAS RN: 2763780-99-8
M. Wt: 250.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, also known as 5-Methyl-2-pyrimidinamine dihydrochloride, is a synthetic compound that is widely used in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride is used in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in certain cell lines. It has also been studied for its potential to inhibit the growth of certain cancer cell lines. Additionally, 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride has been studied for its potential to modulate the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as well as by inducing apoptosis in certain cell lines. Additionally, it may act by binding to certain receptors on the cell surface, which may lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride have been studied in a variety of organisms. Studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as induce apoptosis in certain cell lines. Additionally, it has been studied for its potential to modulate the activity of certain enzymes, as well as its ability to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride in laboratory experiments include its low cost, its availability, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been studied for its potential to induce apoptosis in certain cell lines, as well as its ability to modulate the activity of certain enzymes. However, it is important to note that the mechanism of action of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride is not fully understood, and its use in laboratory experiments may be limited by its potential to cause adverse effects.

Future Directions

There are a number of potential future directions for research on 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride. These include further studies on its mechanism of action, its potential to inhibit the growth of certain bacteria and fungi, and its ability to induce apoptosis in certain cell lines. Additionally, further studies could be conducted on its potential to modulate the activity of certain enzymes, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, further research could be conducted to determine the potential adverse effects of 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride, as well as its potential for use in clinical settings.

Synthesis Methods

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride is synthesized using a two-step reaction. The first step involves the reaction of piperidine and ethyl 2-methyl-2-oxoacetate in the presence of anhydrous sodium acetate. This reaction produces 2-methyl-5-pyrimidinone, which is then reacted with hydrochloric acid to form 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideyrimidinamine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves the reaction of 4-piperidone with 2-chloro-5-methylpyrimidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-piperidone", "2-chloro-5-methylpyrimidine", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with 2-chloro-5-methylpyrimidine in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide to form 5-methyl-2-(piperidin-4-yl)pyrimidine.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 5-methyl-2-(piperidin-4-yl)pyrimidine." ] }

CAS RN

2763780-99-8

Product Name

5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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